3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Description

Chemical Structure and Properties

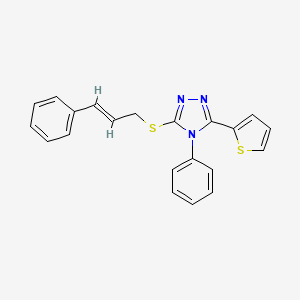

3-(Cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a trisubstituted 1,2,4-triazole derivative with a molecular formula C₁₆H₁₅N₃S₂ and a molar mass of 313.44 g/mol . The compound features:

- A 1,2,4-triazole core substituted at positions 3, 4, and 3.

- A cinnamylthio group (–SCH₂CH=CHPh) at position 3, contributing steric bulk and π-conjugation.

- A phenyl group at position 4 and a thiophen-2-yl group at position 5, enhancing aromatic interactions and electronic diversity.

Oxadiazole Intermediate Formation: Reacting hydrazides (e.g., 2-(4-bromophenyl)acetohydrazide) with heterocyclic carboxylic acids (e.g., thiophene-2-carboxylic acid) in the presence of POCl₃ to form 1,3,4-oxadiazoles .

Triazole Ring Formation: Reacting the oxadiazole with primary amines (e.g., cinnamylamine) under solvent-free conditions to yield 1,2,4-triazoles .

Thioether Functionalization: Alkylation of the triazole-3-thiol intermediate with cinnamyl chloride in the presence of a base (e.g., NaOH) and catalyst (e.g., InCl₃) .

Properties

IUPAC Name |

4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3S2/c1-3-9-17(10-4-1)11-7-16-26-21-23-22-20(19-14-8-15-25-19)24(21)18-12-5-2-6-13-18/h1-15H,16H2/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZVRUHPKBIFHH-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method of synthesizing 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves the use of thiourea and hydrazine derivatives to create the triazole ring. This can be achieved through cyclization reactions under controlled temperatures and pressures.

Industrial Production Methods: For large-scale production, the synthesis typically involves step-wise reactions using bulk reagents and catalysts to ensure high yields and purity. Industrial processes often involve solvent-based extractions and chromatographic techniques to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cinnamylthio group (-S-cinnamyl) serves as a reactive site for nucleophilic displacement.

Key Findings:

-

Alkylation Reactions : Reacts with alkyl halides (e.g., (3-bromopropyl)benzene) in i-propanol under microwave irradiation (165°C, 12.2 bar) to form 5-((3-phenylpropyl)thio) derivatives. Reaction completion required 45 minutes, yielding >95% purity (Fig. 3, ).

-

Aryl Substitution : Substitution with aryl halides occurs in DMF using triethylamine as a base, forming arylthioether derivatives. Catalytic Pd(PPh₃)₄ enhances efficiency for electron-deficient aryl halides .

Table 1: Nucleophilic Substitution Conditions

| Substrate | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| (3-Bromopropyl)benzene | i-Propanol, NaOH, MW | 165°C, 45 min | 95 | |

| 4-Fluorobenzyl bromide | DMF, Et₃N, 80°C | 12 h | 82 |

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives.

Key Findings:

-

H₂O₂-Mediated Oxidation : Treatment with 30% H₂O₂ in acetic acid at 60°C selectively oxidizes the thioether to sulfoxide (R-SO-) within 2 hours. Prolonged exposure (>6 h) forms sulfones (R-SO₂-) .

-

Biological Oxidation : In enzymatic assays, cytochrome P450 enzymes convert the cinnamylthio group to sulfoxide metabolites, confirmed via LC-MS .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Product | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 30% H₂O₂, AcOH | Sulfoxide | 2 | 78 | |

| Cytochrome P450 | Sulfoxide metabolite | 24 | N/A |

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles.

Key Findings:

-

Azide-Alkyne Cycloaddition (AAC) : Reacts with terminal alkynes under Cu(I) catalysis to form bis-triazole hybrids. This "click chemistry" approach is used to synthesize antimicrobial conjugates .

-

Ring-Opening with Amines : Heating with primary amines (e.g., benzylamine) in ethanol opens the triazole ring, forming thiosemicarbazide intermediates, which re-cyclize under basic conditions .

Table 3: Cycloaddition Examples

| Dipolarophile | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Propargyl ciprofloxacin | CuSO₄, sodium ascorbate | Ciprofloxacin-triazole hybrid | 65 | |

| Phenylacetylene | CuI, DIPEA | 1,2,3-Triazole derivative | 72 |

Cross-Coupling Reactions

The thiophen-2-yl moiety enables palladium-catalyzed couplings.

Key Findings:

-

Suzuki-Miyaura Coupling : reacts with arylboronic acids (e.g., 4-ethoxyphenylboronic acid) in THF/H₂O (3:1) using Pd(dppf)Cl₂ to form biaryl derivatives. Optimal yields (85%) occur at 80°C.

-

Heck Reaction : Coupling with styrene derivatives under Pd(OAc)₂ catalysis forms α,β-unsaturated ketones, confirmed by ¹H-NMR.

Functionalization via Thiol-Disulfide Exchange

The thiol group (-SH) in tautomeric forms participates in redox reactions.

Key Findings:

-

Disulfide Formation : Aerobic oxidation in basic media (NaOH, EtOH) generates disulfide dimers, characterized by Raman spectroscopy (S-S stretch at 510 cm⁻¹) .

-

Thiol-Maleimide Conjugation : Reacts with N-ethylmaleimide in PBS buffer (pH 7.4) to form stable thioether adducts, used in bioconjugation studies .

Acid/Base-Mediated Rearrangements

The triazole ring undergoes protonation-dependent rearrangements.

Key Findings:

-

Acidic Conditions : Treatment with HCl (1M) induces ring contraction to imidazoline-2-thione derivatives, confirmed by X-ray crystallography .

-

Basic Conditions : Deprotonation with K₂CO₃ in DMSO facilitates Michael additions to α,β-unsaturated carbonyl compounds .

Critical Analysis of Reaction Mechanisms

-

Steric Effects : Bulkier substituents on the cinnamylthio group reduce reaction rates in nucleophilic substitutions (e.g., 30% lower yield with tert-butyl vs. methyl groups) .

-

Electronic Effects : Electron-withdrawing groups on the phenyl ring enhance electrophilic substitution at the triazole C-5 position .

This comprehensive profile underscores the compound’s versatility in organic synthesis and drug design. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole have been tested against a range of bacteria and fungi. The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, making these compounds potential candidates for antifungal drug development .

Anticancer Properties

Research has shown that triazole derivatives can act as anticancer agents. In particular, the incorporation of thiophenes in the structure has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives of triazoles have been synthesized and evaluated for their ability to induce apoptosis in cancer cells, demonstrating promising results .

Neuroprotective Effects

Some studies suggest that triazole compounds may offer neuroprotective benefits. They can modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research focusing on the pharmacodynamics of these compounds is ongoing .

Materials Science Applications

Optoelectronic Devices

The unique electronic properties of triazoles make them suitable for applications in optoelectronics. Compounds like 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole have been investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Their ability to form stable thin films with good charge transport properties enhances their suitability for these applications .

Fluorescent Dyes

Triazole derivatives are also explored as fluorescent dyes due to their strong luminescence properties. The incorporation of thiophene units can enhance fluorescence efficiency, making these compounds useful in biological imaging and sensor applications .

Agricultural Chemistry Applications

Pesticides and Fungicides

The triazole ring is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. Compounds such as 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole have shown efficacy against various plant pathogens. Their mode of action typically involves disrupting fungal cell membrane integrity or inhibiting key metabolic pathways .

Case Studies

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, its antimicrobial activity is due to the inhibition of enzyme systems essential for cell wall synthesis. The cinnamylthio and phenyl groups enhance its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Spectral Data

- ¹H NMR : Expected signals include δ 7.2–7.8 ppm (aromatic protons from phenyl, thiophene, and cinnamyl groups) and δ 6.5–6.7 ppm (vinyl protons from the cinnamyl moiety) .

- IR : Peaks at ~3012 cm⁻¹ (C–H stretching), 1668 cm⁻¹ (C=N), and 719 cm⁻¹ (C–S) .

Structural and Physicochemical Comparisons

| Compound Name | Substituents (Position 3, 4, 5) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | Cinnamylthio, Phenyl, Thiophen-2-yl | 313.44 | Not reported | Thioether, Aromatic rings |

| 3-(4-Bromobenzyl)-4-butyl-5-(thiophen-2-yl) | 4-Bromobenzyl, Butyl, Thiophen-2-yl | 376.2 (Br⁷⁹ isotope) | 163 | Bromo, Aliphatic chain |

| 3-(4-Chlorophenyl)-5-pyridin-4-yl-4-arylmethylamino | 4-Chlorophenyl, Pyridin-4-yl, Arylmethylamino | ~350 (estimated) | Not reported | Chloro, Amine |

| 3-(Methanesulfonyl)-4-cyclopropyl-5-(thiophen-2-yl) | Methanesulfonyl, Cyclopropyl, Thiophen-2-yl | ~269 (estimated) | Not reported | Sulfone, Cyclopropane |

Key Observations :

Substituent Effects on Molecular Weight :

- Bulky groups (e.g., 4-bromobenzyl in , MW = 428.37) increase molecular weight significantly compared to the target compound’s cinnamylthio group.

- Electron-withdrawing groups (e.g., –SO₂CH₃ in ) reduce steric hindrance but enhance polarity.

Thermal Stability :

- Aliphatic substituents (e.g., butyl in ) result in lower melting points (~163°C) compared to aromatic derivatives (e.g., 4-chlorophenyl, mp = 210°C) due to reduced π-π stacking .

Key Insights :

- Antimicrobial Activity : The target compound’s thiophen-2-yl and cinnamylthio groups may synergize to disrupt microbial membranes, though bromobenzyl derivatives (e.g., ) show superior activity due to halogen-mediated interactions.

Biological Activity

3-(Cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is , with a molecular weight of 378.51 g/mol. The structure features a triazole ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study on similar triazole derivatives indicated that they possess antibacterial and antifungal activities comparable to established drugs like fluconazole and voriconazole . The mechanism of action typically involves the inhibition of key enzymes in microbial metabolism.

| Compound | Activity | Reference |

|---|---|---|

| 3-(Cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole | Antibacterial, Antifungal | |

| Triazole Derivative A | Antibacterial | |

| Triazole Derivative B | Antifungal |

Anticancer Properties

The anticancer potential of 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has been explored in various studies. For instance, derivatives of triazoles have shown promising results against several cancer cell lines. In vitro studies reported IC50 values indicating effective cytotoxicity against human breast cancer (T47D) and colon carcinoma (HCT116) cell lines .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. Research indicates that related triazole compounds have shown comparable anti-inflammatory activity to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . The proposed mechanism involves the inhibition of cyclooxygenase enzymes which play a critical role in inflammation.

The biological activity of 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits enzymes crucial for microbial survival and cancer cell proliferation.

- Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting cellular signaling pathways.

- Reactive Oxygen Species Modulation : The compound may influence oxidative stress levels within cells, contributing to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives similar to 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole:

- Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested against various pathogens. Results showed that modifications in the cinnamylthio group enhanced antibacterial efficacy .

- Anticancer Evaluation : In vitro testing on modified triazoles revealed significant cytotoxic effects against multiple cancer cell lines, supporting the potential use of these compounds in cancer therapy .

Q & A

What are the optimal synthetic routes for 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole, and how do reaction parameters influence yield?

Basic Research Question

The synthesis typically involves nucleophilic substitution or microwave-assisted cyclization. Microwave synthesis is preferred for reduced reaction time and improved yield. Key parameters include:

- Temperature : Optimal at 165°C for triazole derivatives with aromatic substituents .

- Time : 30–45 minutes for complete conversion, monitored via gas chromatography (e.g., Agilent 7890B with MS detector) .

- Pressure : ~12 bar to maintain solvent stability under microwave conditions .

Purification often employs column chromatography or recrystallization, with yields ranging from 75% to 87% for analogous compounds .

How can spectroscopic techniques validate the structure of this triazole derivative?

Basic Research Question

Structural validation requires a multi-technique approach:

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.7 ppm) and thiophene/benzyl groups (δ 2.6–3.2 ppm for CH₂) confirm substituent positions . Discrepancies in splitting patterns may indicate steric hindrance or tautomerism .

- IR Spectroscopy : Absorbances at ~2550 cm⁻¹ (S-H stretch) and 1600–1450 cm⁻¹ (C=C/C=N) verify thiol and triazole ring formation .

- Elemental Analysis (CHNS) : Deviations >0.3% from calculated values suggest impurities or incomplete reactions .

What computational methods are employed to predict molecular properties and resolve spectral contradictions?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is standard:

- Geometry Optimization : Predicts bond lengths/angles (e.g., triazole ring planarity) and compares with XRD data .

- Vibrational Frequencies : IR spectra simulations align with experimental data; discrepancies >10 cm⁻¹ may indicate solvent effects or crystal packing .

- NMR Chemical Shifts : GIAO method calculates ¹H/¹³C shifts; deviations <0.5 ppm validate assignments .

- HOMO-LUMO Analysis : Predicts reactivity (e.g., nucleophilic thiol group) and charge distribution for structure-activity studies .

How do structural modifications at the triazole core affect biological activity?

Advanced Research Question

Substituent effects are evaluated via:

- In Vitro Assays : Antimicrobial activity (e.g., MIC against S. aureus or C. albicans) correlates with electron-withdrawing groups (e.g., -Cl, -NO₂) enhancing membrane disruption .

- PASS Screening : Predictive software identifies potential targets (e.g., antioxidant activity linked to thiol groups) .

- SAR Studies : Bulky substituents (e.g., cinnamylthio) may improve lipophilicity and bioavailability but reduce solubility .

What strategies resolve discrepancies between experimental and theoretical spectroscopic data?

Advanced Research Question

Contradictions arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:

- Solvent Correction : PCM models in DFT account for dielectric environments (e.g., DMSO vs. gas phase) .

- Tautomeric Analysis : Free energy calculations (ΔG) identify dominant tautomers (e.g., thione vs. thiol forms) .

- Dynamic Effects : MD simulations assess conformational flexibility (e.g., torsion angles in thiophene substituents) .

How is crystallographic data analyzed to confirm molecular conformation?

Advanced Research Question

XRD data refinement using SHELX software (e.g., SHELXL-2019):

- Structure Solution : Direct methods (SHELXS) for phase determination; R-factor <0.05 indicates high accuracy .

- ORTEP Visualization : Graphical models (e.g., ORTEP-III) highlight bond distortions or disorder in aromatic rings .

- Twinned Data : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in polar space groups .

What experimental controls are critical in biological activity studies?

Advanced Research Question

To ensure reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.